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molecular formula C3Br2ClNO2S2 B8400128 2,4-Dibromothiazole-5-sulfonyl chloride

2,4-Dibromothiazole-5-sulfonyl chloride

Cat. No. B8400128
M. Wt: 341.4 g/mol
InChI Key: JFZRZUVWJYLQAZ-UHFFFAOYSA-N
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Patent
US08796268B2

Procedure details

To a flask containing chlorosulfonic acid (51.0 mL, 767 mmol) was added 2,4-dibromothiazole (10.2 g, 42.0 mmol) with stirring over 15 minutes. The resulting solution was heated to 150 degrees overnight. The reaction was quenched by carefully and slowly pouring onto ice (500 mL). The resulting precipitate was extracted with ethyl acetate (2×200 mL) and the combined organic layers were washed with water, dried, and concentrated in vacuo. The residue was purified by silica gel chromatography (ethyl acetate/hexane=0/100→15/85) to give 8.1 g (56% yield) of the title compound as a yellow oil which partially solidified. 13C NMR (400 MHz, CDCl3) δ: 145.04, 138.78, 131.81.
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Br:6][C:7]1[S:8][CH:9]=[C:10]([Br:12])[N:11]=1>>[Br:6][C:7]1[S:8][C:9]([S:2]([Cl:1])(=[O:5])=[O:3])=[C:10]([Br:12])[N:11]=1

Inputs

Step One
Name
Quantity
51 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 150 degrees overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by carefully and
ADDITION
Type
ADDITION
Details
slowly pouring onto ice (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitate was extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ethyl acetate/hexane=0/100→15/85)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1SC(=C(N1)Br)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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